molecular formula C7H7F3N2O2 B1454866 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 926913-59-9

1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1454866
M. Wt: 208.14 g/mol
InChI Key: GOHHCEGCQPODCB-UHFFFAOYSA-N
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Description

“1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the stability it confers to the molecule .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The trifluoromethyl group can be introduced through various methods, such as the reaction with trifluoromethyltrimethylsilane .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of the carbon atoms on the ring would be substituted with a trifluoromethyl group (-CF3), and another carbon would be attached to a carboxylic acid group (-COOH). The remaining two carbon atoms on the ring would each have a methyl group (-CH3) attached .


Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can undergo various substitution reactions depending on the substituents present . The trifluoromethyl group is generally stable and resistant to reduction and hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Generally, pyrazole derivatives are stable compounds. The presence of the trifluoromethyl group would increase the compound’s electronegativity and could influence its reactivity .

Scientific Research Applications

Synthesis and Crystal Structure
The compound has been synthesized as an intermediate in the production of derivatives with potential biological activity, including cancer cell line inhibition. The synthesis involved condensation reactions leading to distinct effective inhibition on some cancer cell lines (Ju Liu et al., 2016). Additionally, structural and spectral investigations of similar pyrazole-4-carboxylic acid derivatives highlight the compound's significance in studying molecular interactions, supported by experimental and theoretical methods including NMR, FT-IR spectroscopy, and density functional theory (DFT) (S. Viveka et al., 2016).

Metal Complex Synthesis
1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been used in the synthesis of novel metal complexes, demonstrating its utility in inorganic chemistry. For instance, Cu(II) and Co(II) complexes with the ligand were prepared, showcasing the ligand's ability to coordinate with metal ions, a first structural report on metal complexes with an N1-substituted pyrazole-5-carboxylic ligand (K. Z. Jacimovic et al., 2015).

Functionalization Reactions and Biological Evaluation
The compound also plays a crucial role in the functionalization reactions of pyrazole derivatives. Studies focusing on the reactions of pyrazole-3-carboxylic acid derivatives with various reagents have led to new compounds with potential biological activities. For example, experimental and theoretical studies on the functionalization reactions of pyrazole-3-carboxylic acid derivatives have yielded insights into the mechanisms and potential applications of these reactions in developing pharmacologically active molecules (İ. Yıldırım et al., 2005).

Organic Synthesis and Chemical Transformations
Further research has demonstrated the compound's versatility in organic synthesis, particularly in the preparation of fluorinated pyrazoles. The synthesis of 2-(trifluoromethyl)-1,3-dicarbonyl compounds through direct trifluoromethylation and their application in fluorinated pyrazoles syntheses illustrate the compound's utility in creating fluorinated derivatives for various chemical and biological applications (Y. Ohtsuka et al., 2012).

Antibacterial Activity
The derivatives of 1H-pyrazole-4-carboxylic acid have been explored for their antibacterial activities. For instance, further derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria, indicating the potential therapeutic applications of these compounds (Ishak Bildirici et al., 2007).

Safety And Hazards

While specific safety and hazard data for this compound are not available, general precautions should be taken when handling it, including avoiding ingestion, inhalation, and contact with skin or eyes .

Future Directions

The study and development of pyrazole derivatives is a dynamic field due to their diverse biological activities. Future research could explore the potential applications of this compound in pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

1,3-dimethyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-3-4(6(13)14)5(7(8,9)10)12(2)11-3/h1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHHCEGCQPODCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS RN

926913-59-9
Record name 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Iodo-1,3-dimethyl-5-trifluoromethylpyrazole (8.7 g, 30 mmol) was dissolved in tetrahydrofuran (87 ml), and a solution (1.6 M, 28 ml) of n-butyl lithium in hexane was slowly added under an argon atmosphere with cooling with dryice-acetone (not higher than −60° C.). After stirring at −70° C. for 30 min, the mixture was gradually warmed to room temperature while blowing in carbon dioxide. The reaction mixture was poured into water, the organic layer was removed, and the aqueous layer was acidified with hydrochloric acid. The aqueous layer was extracted with ethyl acetate. The organic layer was washed with water, dried over magnesium sulfate and concentrated under reduced pressure. The obtained crude crystals were washed with hexane to give the desired compound (4.67 g) as crystals.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
87 mL
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reactant
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28 mL
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
dryice-acetone
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0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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